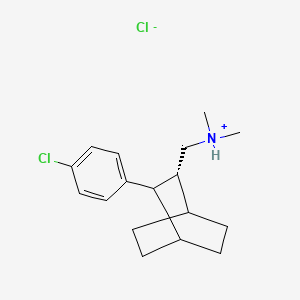
(E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(222)octane, hydrochloride is a synthetic organic compound known for its unique bicyclic structure This compound features a p-chlorophenyl group and a dimethylaminomethyl group attached to a bicyclo(222)octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo(2.2.2)octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the p-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the bicyclic core is alkylated with a p-chlorophenyl compound in the presence of a Lewis acid catalyst.
Attachment of the Dimethylaminomethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can also improve efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the p-chlorophenyl group, potentially converting it to a p-chlorocyclohexyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the p-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: N-oxides of the dimethylaminomethyl group.
p-Chlorocyclohexyl derivatives.Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a model compound to study the reactivity of bicyclic systems and the effects of substituents on reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act as a central nervous system agent, possibly influencing neurotransmitter systems.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl group and the dimethylaminomethyl group play crucial roles in binding to these targets, potentially modulating their activity. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.
類似化合物との比較
Similar Compounds
2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane: Lacks the (E)-configuration, which may affect its biological activity.
2-(p-Chlorophenyl)-3-(aminomethyl)bicyclo(2.2.2)octane: Lacks the dimethyl groups, potentially altering its interaction with biological targets.
2-(p-Chlorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane: Contains a single methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The (E)-configuration and the presence of both the p-chlorophenyl and dimethylaminomethyl groups make (E)-2-(p-Chlorophenyl)-3-(dimethylaminomethyl)bicyclo(2.2.2)octane, hydrochloride unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
52807-80-4 |
|---|---|
分子式 |
C17H25Cl2N |
分子量 |
314.3 g/mol |
IUPAC名 |
[(2R)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1 |
InChIキー |
XSVWOQCHFVBDNK-YXRIWLDLSA-N |
異性体SMILES |
C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
正規SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


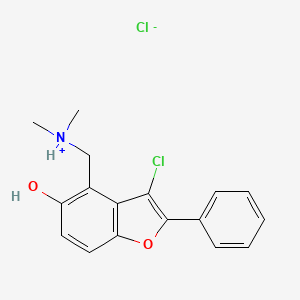
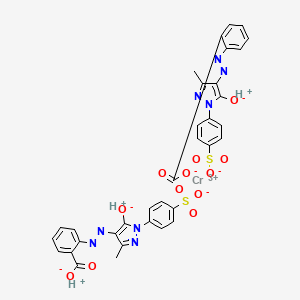
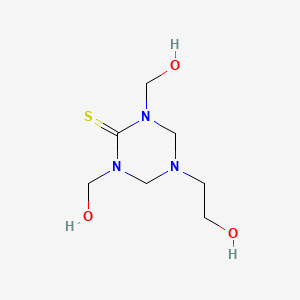

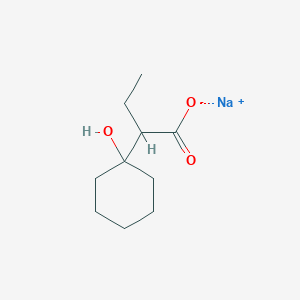
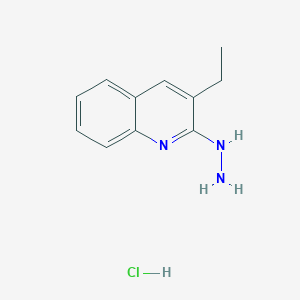
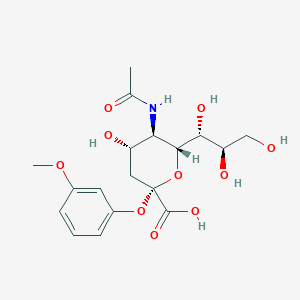
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
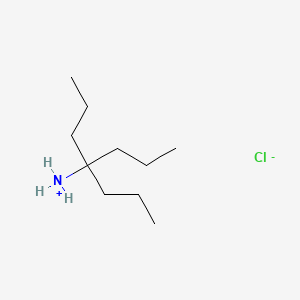
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

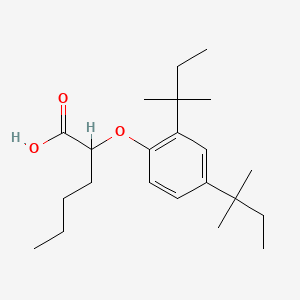
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
